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Compound of Interest |

Compound Name: n,5,5-Trimethylhexan-1-amine
CAS No.: 6945-41-1
Cat. No.: B13593183
- 7

Executive Summary & Molecule Analysis

5,5-Dimethylhexan-1-amine is a primary aliphatic amine characterized by a terminal tert-butyl
group separated from the amine by a four-carbon spacer.[1]

e Structure:
» Key Challenge: The primary amine (

) is nucleophilic and unhindered.[1] In standard alkylation with alkyl halides, the reaction rate
often increases after the first alkylation (secondary amines are often more nucleophilic than
primary), leading to uncontrollable mixtures of secondary, tertiary, and quaternary ammonium
salts.

» Solubility Profile: The gem-dimethyl tail confers significant lipophilicity.[1] Unlike short-chain
amines (e.g., ethylamine), this molecule exhibits excellent solubility in non-polar organic
solvents (DCM, Toluene, Hexanes) but reduced water solubility, influencing workup
strategies.

Strategic Decision Matrix

Select the protocol based on your available electrophile and purity requirements:
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Caption: Decision tree for selecting the optimal N-alkylation pathway based on electrophile
availability.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective mono-alkylation. Mechanism: Formation of an imine/iminium species
followed by in situ reduction.[2] Reagents: Sodium Triacetoxyborohydride (STAB) is preferred
over Sodium Cyanoborohydride (

) due to lower toxicity and better control at neutral pH.

Mechanistic Insight

The reaction proceeds via a hemiaminal intermediate which dehydrates to an imine. STAB is a
mild reducing agent that reduces the protonated imine (iminium ion) much faster than it
reduces the aldehyde or ketone. This kinetic selectivity is crucial for high yields.

Protocol

Scale: 1.0 mmol basis (Scalable)
e Imine Formation:

o To a clean, dry vial equipped with a stir bar, add 5,5-dimethylhexan-1-amine (129 mg, 1.0
mmol) and 1,2-dichloroethane (DCE) (5 mL). Note: DCM can be used, but DCE allows for
higher temperatures if the imine formation is sluggish.
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o Add the Aldehyde/Ketone (1.0 - 1.1 equiv).[1]

o Optional: If the ketone is sterically hindered, add Acetic Acid (1-2 drops) to catalyze imine
formation.

o Stir at Room Temperature (RT) for 30—60 minutes.

e Reduction:
o Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.
o Stir vigorously at RT under Nitrogen atmosphere.

o Monitoring: Check via LC-MS or TLC after 2 hours. The imine intermediate should
disappear.

o Workup (Self-Validating Step):
o Quench by adding saturated aqueous

(5 mL). Gas evolution (
) will occur.[1]

o Extract with Dichloromethane (DCM) (

).

o Wash combined organics with Brine.[2] Dry over
2]
o Concentrate in vacuo.[2]
Expected Outcome: >90% yield of mono-alkylated amine. No quaternary salts formed.

Method B: Acylation-Reduction (High Purity)[1]

Objective: Absolute control over mono-alkylation, ideal for introducing complex alkyl chains
where the aldehyde is unstable or unavailable. Mechanism: Conversion to a stable amide
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followed by reduction of the carbonyl to a methylene group.

Protocol

Step 1: Amide Formation[1][2]

Dissolve 5,5-dimethylhexan-1-amine (1.0 mmol) and Triethylamine (

, 1.5 mmol) in dry DCM (5 mL).

Cool to 0°C.

Add Acid Chloride (1.05 equiv) dropwise.

Warm to RT and stir for 1 hour.

Workup: Wash with 1M HCI (to remove unreacted amine/TEA), then sat.
. Dry and concentrate. Isolate the amide intermediate.

Step 2: Reduction

Dissolve the amide intermediate in dry THF (5 mL).
o Carefully add Lithium Aluminum Hydride (

) (2.0 equiv) at 0°C under Argon. Caution: Vigorous reaction.[1]

» Heat to reflux for 2—4 hours.

» Fieser Quench (Critical for filtration):
o Cool to 0°C.
o Add water (

mL), then 15% NaOH (
mL), then water (

mL), where
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is the weight of LAH in grams.
o Stir until a white granular precipitate forms.

« Filter through Celite and concentrate.

Method C: Direct Alkylation (Controlled Nucleophilic
Substitution)[1]

Objective: Alkylation using Alkyl Halides. Risk: High risk of over-alkylation
(dialkylation/quaternization). Mitigation Strategy: Use of the "Cesium Effect" or Phase Transfer
Catalysis (PTC) to enhance mono-selectivity.[1]

Protocol

 Dissolve 5,5-dimethylhexan-1-amine (1.0 mmol) in Acetonitrile (MeCN) or DMF (5 mL).
¢ Add Cesium Carbonate (

) (1.5 mmol). Cesium promotes mono-alkylation via a specific surface effect and solubility
profile.[1]

e Add Tetrabutylammonium lodide (TBAI) (0.1 mmol) as a catalyst.
e Add the Alkyl Halide (0.9 equiv - Sub-stoichiometric to prevent over-alkylation).
o Stir at RT.[2] Heat to 60°C only if necessary.

o Stop Condition: Monitor strictly by TLC. Stop immediately upon consumption of the alkyl
halide, even if starting amine remains. It is easier to separate starting amine than quaternary
salts.

Analytical Characterization

To validate the synthesis of N-alkylated 5,5-dimethylhexan-1-amine derivatives, look for these
diagnostic signals:
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Technique Diagnostic Signal Note

The tert-butyl group (gem-
dimethyl tail) is a distinct

0.90 ppm (s, 9H) singlet, usually unshifted by N-
alkylation.[1]

1H NMR

The

-methylene protons (

1H NMR
2.5-2.7 ppm (t, 2H) ) will shift slightly upfield upon

alkylation compared to the

precursor.[1]

13C NMR Carbon attached to Nitrogen.

30-45 ppm

ESI+ mode. Secondary amines
Mass Spec often fragment to lose the alkyl

chain.

Safety & Handling

e Hazards: 5,5-dimethylhexan-1-amine is corrosive (Skin Corr.[1][3] 1B) and flammable.
o Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric

(carbamate formation).

o Waste: Aqueous layers from Method A (STAB) contain boron residues; dispose of as

hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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